

ZL0580: A Selective BRD4 BD1 Inhibitor - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a novel small molecule inhibitor that demonstrates high selectivity for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. Unlike pan-BET inhibitors such as JQ1, which bind to both the first (BD1) and second (BD2) bromodomains of all BET family members, **ZL0580**'s targeted approach offers the potential for a more nuanced modulation of BRD4's biological functions with a potentially distinct therapeutic window and side-effect profile.[1][2][3] This technical guide provides an in-depth overview of **ZL0580**, summarizing its binding affinity and selectivity, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and selectivity of **ZL0580** for BRD4 and other BET family proteins.

Table 1: In Vitro Binding Affinity of ZL0580 for BRD4 Bromodomains

Target	Assay	IC50 (nM)	Reference
BRD4 BD1	TR-FRET	163	[2][4]
BRD4 BD2	TR-FRET	1071	



Table 2: Selectivity Profile of **ZL0580** against BET Family Proteins

Target	Assay	IC50 (μM)	Fold Selectivity (vs. BRD4 BD1)	Reference
BRD2	TR-FRET	~0.9 - 1.9	~6-11 fold	
BRD3	TR-FRET	~0.9 - 1.9	~6-11 fold	-
BRDT	TR-FRET	~0.9 - 1.9	~6-11 fold	_

Table 3: Cellular Activity of **ZL0580** in HIV Suppression

Cell Line/Model	Assay	Endpoint	Concentrati on	Effect	Reference
J-Lat cells	Luciferase Assay	HIV Transcription	10 μΜ	Suppression of PMA- stimulated and basal transcription	[5]
Primary CD4+ T cells	p24 ELISA	Productive HIV Infection	8 μΜ	Almost complete loss of infection	
Myeloid Cells (HC69, U1, OM10.1)	qPCR	HIV Transcription	10 μΜ	Potent and durable suppression	[6]
Humanized Mouse Model	RT-qPCR	Plasma Viral Load	3.8 mg/mouse (daily)	Reduction to nearly undetectable levels	[1][7][8]

Core Mechanism of Action

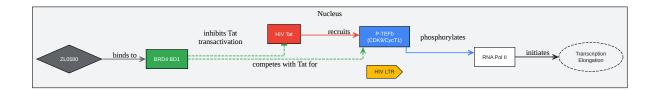


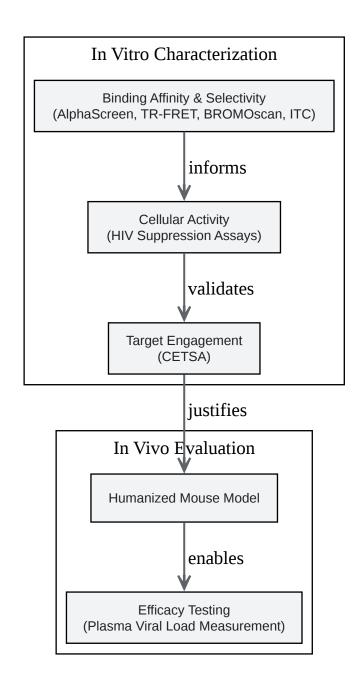
ZL0580 exerts its biological effects primarily through the selective inhibition of the BD1 domain of BRD4. This targeted inhibition leads to the suppression of HIV transcription, a mechanism that is distinct from the action of pan-BET inhibitors which tend to activate HIV transcription.[1] [3]

HIV Transcription Suppression

The primary and most well-characterized mechanism of **ZL0580** is its ability to suppress HIV transcription. BRD4 is known to compete with the HIV Tat protein for binding to the positive transcription elongation factor b (P-TEFb) complex. By binding to a novel, non-acetylated lysine binding site on BRD4 BD1, **ZL0580** is thought to modulate BRD4's interaction with P-TEFb, ultimately inhibiting Tat-mediated transactivation and leading to a repressive chromatin state at the HIV long terminal repeat (LTR).[1][9][10][11] This leads to a potent and durable suppression of both basal and activated HIV transcription.[1][6][12]









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